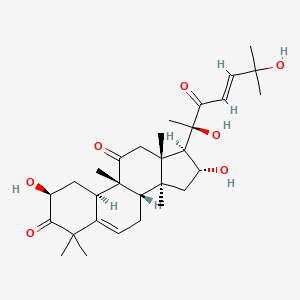
Cucurbitacina D
Descripción general
Descripción
La cucurbitacina D es un compuesto triterpenoide tetracíclico de origen natural que se encuentra principalmente en la familia Cucurbitaceae, que incluye plantas como pepinos, calabazas y calabacines . Este compuesto es conocido por sus potentes actividades biológicas, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas .
Aplicaciones Científicas De Investigación
Cucurbitacin D has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Extensively studied for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation in various cancer cell lines
Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
La cucurbitacina D ejerce sus efectos al dirigirse a múltiples vías moleculares. Inhibe la actividad del transductor de señales y activador de la transcripción 3 (STAT3) y del factor nuclear kappa-luz-cadena-potenciador de las células B activadas (NF-κB), evitando su translocación nuclear y su actividad transcripcional . Esto lleva a la inducción de la apoptosis y al arresto del ciclo celular en las células cancerosas .
Compuestos similares:
- Cucurbitacina A
- Cucurbitacina B
- Cucurbitacina E
- Cucurbitacina I
Comparación: La this compound es única debido a sus patrones específicos de acetilación y grupos hidroxilo, que contribuyen a sus actividades biológicas distintas . Si bien otras cucurbitacinas también exhiben propiedades anticancerígenas, la this compound ha mostrado una eficacia significativa en líneas celulares cancerosas específicas, como el cáncer cervical y de pulmón .
Análisis Bioquímico
Biochemical Properties
Cucurbitacin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Cucurbitacin D inhibits the activity of signal transducer and activator of transcription 3 (STAT3) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), both of which are critical in cell survival and proliferation pathways . Additionally, Cucurbitacin D has been shown to interfere with the cell cycle regulatory proteins CDK4 and Cyclin D1, leading to cell cycle arrest .
Cellular Effects
Cucurbitacin D exerts profound effects on various cell types and cellular processes. It induces apoptosis in cancer cells by activating the apoptotic pathways and inhibiting anti-apoptotic proteins . Cucurbitacin D also affects cell signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to altered gene expression and cellular metabolism . In cervical cancer cells, Cucurbitacin D has been observed to decrease tumor cell growth and metastasis by inducing apoptosis and causing cell cycle arrest at the G1/S phase .
Molecular Mechanism
The molecular mechanism of Cucurbitacin D involves its interaction with various biomolecules. Cucurbitacin D binds to and inhibits STAT3 and NF-κB, preventing their nuclear translocation and subsequent gene transcription . This inhibition leads to decreased expression of genes involved in cell proliferation and survival, such as Cyclin D1, CDK4, and c-Myc . Additionally, Cucurbitacin D induces the cleavage of PARP protein, a hallmark of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cucurbitacin D have been observed to change over time. Cucurbitacin D exhibits stability under standard laboratory conditions, but its degradation products can influence its biological activity . Long-term studies have shown that Cucurbitacin D can induce sustained apoptosis and inhibit cell proliferation in various cancer cell lines
Dosage Effects in Animal Models
The effects of Cucurbitacin D vary with different dosages in animal models. At lower doses, Cucurbitacin D has been shown to inhibit tumor growth and induce apoptosis without significant toxicity . At higher doses, Cucurbitacin D can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of Cucurbitacin D.
Metabolic Pathways
Cucurbitacin D is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect glucose metabolism by binding to and inhibiting GLUT1, a key glucose transporter . This interaction leads to decreased glucose uptake and altered metabolic flux in cancer cells . Additionally, Cucurbitacin D influences the expression of oncogenic proteins and microRNAs involved in metabolic regulation .
Transport and Distribution
Within cells and tissues, Cucurbitacin D is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . For instance, Cucurbitacin D has been shown to accumulate in the cytoplasm and nucleus of cancer cells, where it exerts its biological effects . The transport and distribution of Cucurbitacin D are critical for its therapeutic efficacy and require further exploration.
Subcellular Localization
Cucurbitacin D exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The subcellular localization of Cucurbitacin D is regulated by targeting signals and post-translational modifications that direct it to specific compartments . Understanding the subcellular localization of Cucurbitacin D is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cucurbitacina D se puede sintetizar mediante la ciclación de 2,3-oxidoscualeno a cucurbitaddienol por la ciclasa de oxidoscualeno, seguida de pasos posteriores de hidroxilación, acetilación y glucosilación . La síntesis implica múltiples pasos, incluida la utilización de reactivos como anhídrido succínico y dimetilaminopiridina (DMAP) en disolventes como diclorometano (DCM) y tetrahidrofurano (THF) .
Métodos de producción industrial: La producción industrial de this compound suele implicar la extracción y purificación a partir de fuentes naturales, como plantas de la familia Cucurbitaceae. Se emplean técnicas cromatográficas avanzadas, incluida la cromatografía líquida de alta eficacia (HPLC), para aislar y purificar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La cucurbitacina D experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) y el permanganato de potasio (KMnO₄) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) son agentes reductores típicos.
Sustitución: Las reacciones de halogenación suelen utilizar reactivos como bromo (Br₂) o cloro (Cl₂) en condiciones controladas.
Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen diversos derivados de la this compound, que pueden exhibir diferentes actividades biológicas .
4. Aplicaciones en investigación científica
La this compound tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de triterpenoides.
Medicina: Se ha estudiado ampliamente por sus propiedades anticancerígenas, particularmente en la inducción de la apoptosis y la inhibición de la proliferación celular en diversas líneas celulares cancerosas
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.
Comparación Con Compuestos Similares
- Cucurbitacin A
- Cucurbitacin B
- Cucurbitacin E
- Cucurbitacin I
Comparison: Cucurbitacin D is unique due to its specific acetylation patterns and hydroxyl groups, which contribute to its distinct biological activities . While other cucurbitacins also exhibit anticancer properties, cucurbitacin D has shown significant efficacy in specific cancer cell lines, such as cervical and lung cancer .
Propiedades
IUPAC Name |
(2S,8S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23,31-32,36-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19-,20+,23+,27+,28-,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHMISUTWFFKJ-QJNWWGCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2CC(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032034 | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3877-86-9 | |
| Record name | Cucurbitacin D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3877-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003877869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3877-86-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I62H4ORC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cucurbitacin D (Cuc D), and what is its primary mechanism of action?
A1: Cucurbitacin D is a natural, oxygenated tetracyclic triterpenoid primarily found in plants of the Cucurbitaceae family. It exhibits potent anti-cancer activity by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.
Q2: How does Cuc D impact glucose metabolism in cancer cells?
A: Cuc D effectively inhibits glucose uptake and lactate production in metastatic prostate cancer cells. [] It directly binds to and downregulates glucose transporter 1 (GLUT1), a protein responsible for glucose uptake. [] This reprogramming of the glucose metabolic machinery contributes to its anti-cancer effects.
Q3: What is the role of miR-132 in Cuc D's mechanism of action?
A: Cuc D treatment has been shown to restore the expression of miR-132, a microRNA known to target GLUT1. [, ] This suggests that Cuc D may exert its effects on glucose metabolism partly through modulating miR-132 expression.
Q4: Does Cuc D affect other signaling pathways besides glucose metabolism?
A: Yes, Cuc D has been shown to modulate various other signaling pathways. Research indicates that Cuc D inhibits NF-κB activation, [] modulates the JAK/STAT3, PI3K/Akt/mTOR, and MAPK signaling pathways, [] and disrupts the HSP90 chaperone machinery. []
Q5: How does Cuc D induce apoptosis in cancer cells?
A: Cuc D triggers apoptosis through multiple mechanisms. It upregulates pro-apoptotic proteins like Bax, activates caspase cascades (caspase-8, caspase-3), downregulates anti-apoptotic proteins like Bcl-2, and induces reactive oxygen species (ROS) generation. [, , , , ]
Q6: What is the molecular formula and weight of Cucurbitacin D?
A6: Cucurbitacin D has the molecular formula C32H46O8 and a molecular weight of 562.7 g/mol.
Q7: What spectroscopic techniques are used to identify and characterize Cucurbitacin D?
A: Various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and UV spectroscopy, are employed to elucidate the structure and confirm the identity of Cucurbitacin D. [, , , ]
Q8: What types of in vitro assays are used to study the anticancer activity of Cuc D?
A: Researchers employ a range of in vitro assays to evaluate Cuc D's anticancer potential. These include MTS assays for cell viability, colony formation assays for clonogenicity, wound healing assays for migration, and flow cytometry for apoptosis and cell cycle analysis. [, , , , , ]
Q9: Has Cuc D shown efficacy in in vivo models of cancer?
A: Yes, Cuc D exhibits anti-tumor activity in various in vivo xenograft models. Studies using prostate, [, ] cervical, [] and pancreatic [] cancer models demonstrate that Cuc D inhibits tumor growth and progression.
Q10: Has Cuc D been tested in human clinical trials for cancer treatment?
A10: While Cuc D demonstrates promising preclinical results, it is essential to note that there are currently no published reports of Cuc D being tested in human clinical trials for cancer treatment.
Q11: What is known about the toxicity of Cuc D?
A: Cuc D exhibits potent biological activity and requires careful consideration regarding its toxicity profile. Studies have reported acute toxicity in mice. [, ] Further research is crucial to comprehensively assess the safety and potential adverse effects of Cuc D for therapeutic applications.
Q12: Are there any known interactions of Cuc D with other drugs or therapies?
A12: Currently, there is limited information available regarding the specific drug interactions of Cuc D. Further research is necessary to understand potential interactions with other drugs or therapies.
Q13: Are there any known methods for enhancing the delivery of Cuc D to tumor cells?
A13: While specific drug delivery strategies for Cuc D are currently under investigation, researchers are actively exploring novel approaches to improve its targeted delivery to tumor sites and enhance its therapeutic efficacy.
Q14: How is Cuc D quantified and analyzed in biological samples?
A: High-performance liquid chromatography (HPLC) coupled with various detectors, including photodiode array detectors (PDA), is widely employed for the quantification and analysis of Cuc D in biological samples. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2Z)-2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B1238603.png)
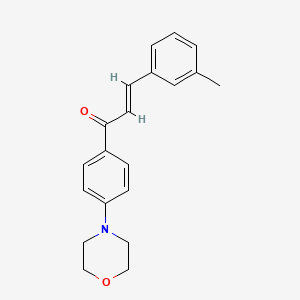

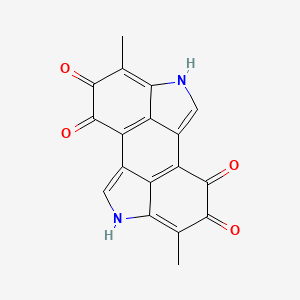

![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)
![(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1238614.png)
![2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid](/img/structure/B1238616.png)
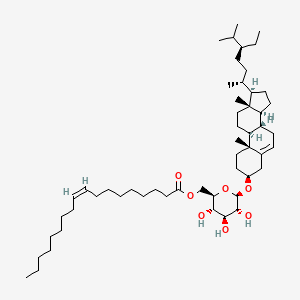
![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)

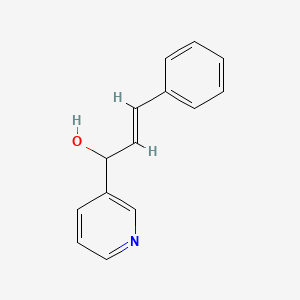
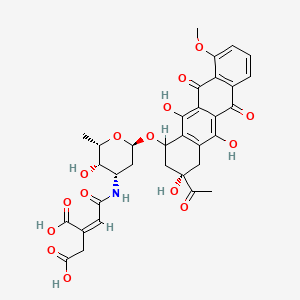
![[(1S,5R)-3-[(Z)-2-[(3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-acetyloxy-4-methylcyclohex-3-en-1-yl] acetate](/img/structure/B1238627.png)
